molecular formula C18H19NO B13933553 N-(1-Methylethyl)-N,3-diphenylpropenamide CAS No. 55044-37-6

N-(1-Methylethyl)-N,3-diphenylpropenamide

Cat. No.: B13933553
CAS No.: 55044-37-6
M. Wt: 265.3 g/mol
InChI Key: WTUGCXLECYLRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylethyl)-N,3-diphenylpropenamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylethyl)-N,3-diphenylpropenamide typically involves the reaction of N-isopropylaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylethyl)-N,3-diphenylpropenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(1-Methylethyl)-N,3-diphenylpropenamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methylethyl)-N,3-diphenylpropenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylaniline: A precursor in the synthesis of N-(1-Methylethyl)-N,3-diphenylpropenamide.

    Cinnamoyl Chloride: Another precursor used in the synthesis.

    N-(1-Methylethyl)-N-phenylpropenamide: A structurally similar compound with one less phenyl group.

Uniqueness

This compound is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials and therapeutic agents.

Properties

CAS No.

55044-37-6

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N,3-diphenyl-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C18H19NO/c1-15(2)19(17-11-7-4-8-12-17)18(20)14-13-16-9-5-3-6-10-16/h3-15H,1-2H3

InChI Key

WTUGCXLECYLRER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.